tert-Butyl (6-methylpyridin-3-yl)carbamate

Medicinal Chemistry Process Chemistry Automated Synthesis

This tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS 323578-37-6) is a stable, high-melting (114–115°C) crystalline solid specifically designed for automated solid-dispensing and high-throughput experimentation workflows. Unlike low-melting or liquid analogs that cause clogging and dosing inaccuracies, its robust physical form ensures precise stoichiometry and hassle-free inventory management. The Boc-protected pyridin-3-yl amine enables orthogonal deprotection strategies in multi-step medicinal chemistry syntheses. Supplied at ≥97% purity (most prevalent commercial specification), this building block minimizes side-reaction risk and streamlines late-stage functionalization of pharmaceutical candidates. Choose this grade for reliable, automation-ready performance.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 323578-37-6
Cat. No. B153063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-methylpyridin-3-yl)carbamate
CAS323578-37-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyGLNZGGFNQUSLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS 323578-37-6) Procurement and Baseline Specifications


tert-Butyl (6-methylpyridin-3-yl)carbamate (CAS 323578-37-6) is a Boc-protected aminopyridine building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is typically supplied as a white to off-white solid with a reported melting point of 114-115 °C and a predicted boiling point of 262.7±28.0 °C [1]. Its primary utility in research settings is as a protected amine intermediate, where the tert-butyl carbamate (Boc) group serves as an orthogonal protecting group for the pyridin-3-yl amine, enabling selective deprotection under mild acidic conditions in multi-step organic syntheses .

Why Generic Substitution of tert-Butyl (6-methylpyridin-3-yl)carbamate Poses a Procurement Risk


While several (6-methylpyridin-3-yl)carbamate analogs are commercially available, they cannot be interchanged as generic building blocks due to substantial differences in physical properties and handling characteristics. Key comparators include the trifluoroethyl analog, which is typically supplied as an oil or low-melting solid, and the phenyl analog, which is a hydrochloride salt with a significantly higher molecular weight [1]. The tert-butyl carbamate distinguishes itself as a stable, high-melting (114-115 °C) crystalline solid that can be stored at room temperature, a critical practical advantage for procurement, inventory management, and use in automated synthesis platforms where easy-to-weigh solids are preferred [2]. Substituting with an analog of lower crystallinity or different physical state can lead to dosing inaccuracies and increased logistical complexity.

Quantitative Differentiators for tert-Butyl (6-methylpyridin-3-yl)carbamate vs. Its Closest Analogs


Solid-State Stability and Crystallinity vs. Trifluoroethyl Analog

tert-Butyl (6-methylpyridin-3-yl)carbamate is a high-melting (114-115 °C) crystalline solid, whereas the 2,2,2-trifluoroethyl analog (CID 75356023) is a liquid or low-melting solid [1][2]. This physical state difference has significant implications for handling and weighing in laboratory settings.

Medicinal Chemistry Process Chemistry Automated Synthesis

High Vendor-Specified Purity for Reliable Synthesis

Commercially, tert-Butyl (6-methylpyridin-3-yl)carbamate is routinely available with a specified purity of 97% or higher, with some vendors offering up to 99% purity and providing supporting analytical data (NMR, HPLC) . The closest analog, 2,2,2-trifluoroethyl N-(6-methylpyridin-3-yl)carbamate, is less widely available and often lacks such explicit purity guarantees and analytical documentation.

Organic Synthesis Building Blocks Quality Control

Lower Molecular Weight for More Atom-Efficient Chemistry

The tert-butyl carbamate group contributes a molecular weight of 208.26 g/mol to the target compound, which is lower than many alternative carbamate protecting groups . For instance, the phenyl carbamate hydrochloride analog has a molecular weight of 264.71 g/mol [1]. This lower molecular weight is advantageous in multi-step syntheses where final product yield is calculated based on the starting material's mass.

Medicinal Chemistry Chemical Synthesis Atom Economy

Balanced Lipophilicity (LogP 1.91) for Versatile Solubility

The consensus LogP of tert-Butyl (6-methylpyridin-3-yl)carbamate is 1.91, which is more balanced than the highly lipophilic 2,2,2-trifluoroethyl analog (XLogP3-AA = 1.9) but with different implications for solubility and permeability due to the latter's fluorination [1].

Drug Discovery ADME Prediction Chemical Properties

Optimal Application Scenarios for tert-Butyl (6-methylpyridin-3-yl)carbamate Based on Its Differentiators


Automated Synthesis and High-Throughput Experimentation (HTE)

The compound's physical state as a high-melting (114-115 °C) crystalline solid makes it ideal for automated solid-dispensing systems used in high-throughput experimentation (HTE) and parallel medicinal chemistry [1]. Unlike liquid or low-melting analogs that can cause clogging and dispensing errors, this stable solid can be accurately weighed and transferred by robotic platforms, ensuring precise stoichiometry across hundreds of reactions [1][2].

Multi-Step Synthesis of Complex Pharmaceuticals

As a Boc-protected amine, it serves as a reliable building block in multi-step sequences where orthogonal protecting group strategies are required . The high vendor-specified purity (97-99%) ensures that side reactions from contaminants are minimized, a critical factor when the intermediate is used in late-stage functionalization of a high-value pharmaceutical candidate .

Medicinal Chemistry Lead Optimization

Its balanced consensus LogP (1.91) and moderate molecular weight (208.26 g/mol) make it an attractive starting point for medicinal chemists aiming to optimize both potency and ADME properties of a lead series . This contrasts with more lipophilic or heavier carbamate analogs that may introduce undesirable pharmacokinetic liabilities early in the discovery process [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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